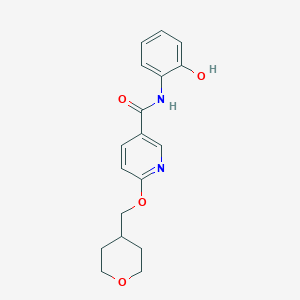

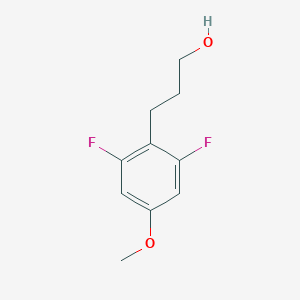

![molecular formula C21H16ClN3O5 B2926050 (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate CAS No. 338747-45-8](/img/structure/B2926050.png)

(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate” is a complex organic compound. It is a derivative of benzene, as suggested by the presence of a phenyl group in its structure . The compound is available for purchase, indicating it may have applications in research or industry.

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a nitro group (NO2) attached to a phenyl group, a carbamate group, and a chlorophenyl group .Aplicaciones Científicas De Investigación

Synthesis and Protection

(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate is part of a class of compounds involved in the synthesis of carbonates and carbamates, which have applications in the protection of hydroxyls and amino-groups in various chemical reactions. These reactions are pivotal for the introduction of specific groups into alcohols, phenols, and amines, providing a versatile tool in synthetic chemistry for protecting functional groups during complex chemical syntheses (Bogusław Kryczka, 2010).

Intermediate in Antitumor Drug Synthesis

Compounds similar to (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate serve as intermediates in the synthesis of many antitumor drugs, particularly in the creation of small molecular inhibitors. The synthesis process involves several steps, including acylation and nucleophilic substitution, which are crucial for developing effective anticancer therapies (Wenhui Gan et al., 2021).

Photoremovable Protecting Group

Related compounds are explored as photoremovable protecting groups for amines and amino acids. These protecting groups can be removed upon irradiation with light, providing a controlled method for deprotection in photochemical reactions. This application is significant in the field of organic synthesis and biochemistry, where precise control over the protection and deprotection of functional groups is essential (Laxminarayana Kammari et al., 2007).

Environmental Applications

Similar chemical structures are involved in environmental applications, such as the spectrophotometric determination of metals like Nickel (II). The compound forms a complex with Nickel (II) ions, which can be extracted and quantitatively analyzed. This application is crucial for environmental monitoring and the detection of metal ions in various samples (G. B. Sathe et al., 2015).

Propiedades

IUPAC Name |

[(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino] N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O5/c22-16-9-6-10-17(13-16)23-21(26)30-24-18(15-7-2-1-3-8-15)14-29-20-12-5-4-11-19(20)25(27)28/h1-13H,14H2,(H,23,26)/b24-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIKMGIFMRFZIU-MOHJPFBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=CC=C2)Cl)COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

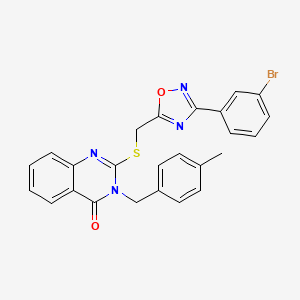

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2925969.png)

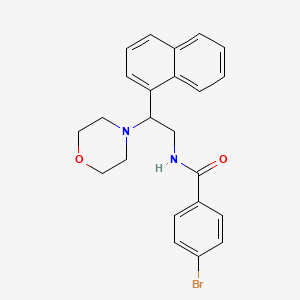

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2925972.png)

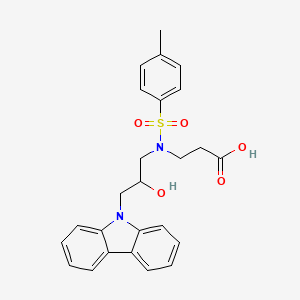

![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)

![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)

![N-(3,4-dimethylphenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2925987.png)